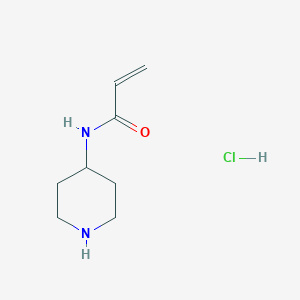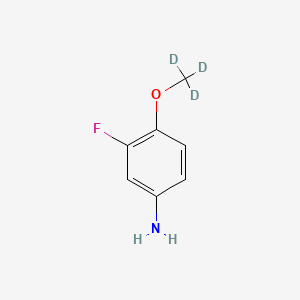
N-(piperidin-4-yl)prop-2-enamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-4-yl)prop-2-enamide hydrochloride is a synthetic compound that has garnered attention in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperidine ring and a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)prop-2-enamide hydrochloride typically involves the reaction of piperidine with prop-2-enamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in larger quantities. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-(piperidin-4-yl)prop-2-enamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(piperidin-4-yl)prop-2-enamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N-(piperidin-4-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(piperidin-4-yl)prop-2-enamide hydrochloride is similar to other compounds that contain a piperidine ring or a prop-2-enamide group. Some of these similar compounds include:
Acrylfentanyl: A synthetic opioid with a similar chemical structure.
Acetylfentanyl: Another synthetic opioid with comparable properties.
Butyrfentanyl: A related compound with similar pharmacological effects.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C8H15ClN2O |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
N-piperidin-4-ylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-2-8(11)10-7-3-5-9-6-4-7;/h2,7,9H,1,3-6H2,(H,10,11);1H |
Clave InChI |
LGJFLVFAJNSZRO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)
![N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)
![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)

![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)







